1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one
Overview
Description
1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one is a chalcone derivative, which belongs to the flavonoid family. Chalcones are open-chain flavonoids with two aromatic rings linked by an aliphatic three-carbon chain. Chalcones are naturally abundant in edible plants, including vegetables, fruits, spices, tea, and natural foodstuffs .
Mechanism of Action
Target of Action
For instance, ketamine, a compound with a similar structure, primarily acts as an antagonist of the N-methyl-D-aspartate receptor (NMDAR) in the central nervous system . Another compound, a pyrazole derivative, has shown potent antileishmanial and antimalarial activities .
Mode of Action
Ketamine, for example, exerts its effects by non-competitively blocking the NMDAR, thereby disrupting synaptic transmission .
Biochemical Pathways
For instance, ketamine-dependent changes in astrocyte cytosolic cAMP activity and stimulus-evoked Ca2+ signaling have been reported . Additionally, some hydrazine-coupled pyrazoles have shown to affect the pathways related to Leishmania aethiopica and Plasmodium berghei .
Pharmacokinetics
Ketamine, a structurally similar compound, has been found to have low oral bioavailability due to extensive first-pass metabolism by cytochrome p450 (cyp) 3a and cyp2b6 enzymes . Novel sublingual and nasal formulations of ketamine have been developed to overcome this limitation .
Result of Action
It also has rapid-acting antidepressant effects .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other drugs, the patient’s metabolic rate, and the ph of the environment .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one are largely attributed to its chalcone structure. Chalcones have conjugated double bonds with absolute delocalization and two aromatic rings that possess a π-electron system, which gives them relatively low redox potential and a greater chance of undergoing electron transfer reactions . The α,β-unsaturated carbonyl system in chalcones makes them biologically active .
Molecular Mechanism
The α,β-unsaturated carbonyl system in chalcones is known to make them biologically active . This suggests that this compound may exert its effects at the molecular level through interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Chalcones can be designed as precursors for flavonoids and isoflavonoids , suggesting that this compound may interact with enzymes or cofactors in these pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2-chlorobenzaldehyde and acetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions . The reaction proceeds as follows:
- Dissolve 2-chlorobenzaldehyde and acetophenone in ethanol.
- Add a base (e.g., sodium hydroxide) to the mixture.
- Reflux the reaction mixture for several hours.
- Cool the reaction mixture and acidify it with hydrochloric acid.
- Filter the precipitated product and recrystallize it from ethanol to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and quality control .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction of the compound can yield alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyphenyl)-3-phenylprop-2-en-1-one: A chalcone derivative with similar structure but different functional groups.
1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one: Another chalcone derivative with a methoxy group instead of a chloro group.
Uniqueness
1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one is unique due to the presence of the chloro group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-phenylprop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11H/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJIPXGNVJWNJZ-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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